Evofolin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Evofolin C is a natural product known for its potent antifungal and antibacterial activities. It is a dihydroxylated phenylpropanoid compound isolated from the bark of certain plant species, including those in the Lauraceae family . This compound exhibits significant inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production, making it a valuable compound in various scientific research applications .

Applications De Recherche Scientifique

Evofolin C has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying phenylpropanoid biosynthesis and reactivity.

Biology: Investigated for its role in inhibiting superoxide production and its potential as an antioxidant.

Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.

Industry: Utilized in the formulation of natural product-based antimicrobial coatings and preservatives.

Mécanisme D'action

Target of Action

Evofolin C is known for its potent antifungal and antibacterial properties . It inhibits superoxide production, with an IC50 value of less than 12µM . This suggests that the primary targets of this compound are likely to be the enzymes or proteins involved in the production of superoxide, a reactive oxygen species. The role of these targets is crucial in the cellular response to microbial infection, and their inhibition can lead to the death of the infecting organisms.

Biochemical Pathways

Given its role in inhibiting superoxide production , it is likely that this compound affects the pathways involved in the production and regulation of reactive oxygen species. These pathways play a crucial role in the cellular response to microbial infection, and their disruption can lead to the death of the infecting organisms.

Result of Action

The primary result of this compound’s action is its potent antifungal and antibacterial effects . By inhibiting superoxide production, this compound disrupts the normal biochemical processes of the microbes, leading to their death. This makes this compound a potentially valuable compound in the treatment of various fungal and bacterial infections.

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes that can interact with this compound. For instance, certain conditions may enhance or inhibit the activity of this compound, affecting its efficacy and stability

Analyse Biochimique

Biochemical Properties

Evofolin C has been shown to interact with various biomolecules, playing a significant role in biochemical reactions. It exhibits potent inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production, with IC(50) values less than 12 microM . This suggests that this compound may interact with enzymes involved in superoxide production, potentially influencing biochemical reactions related to oxidative stress.

Molecular Mechanism

Its ability to inhibit superoxide production suggests that it may interact with biomolecules involved in this process It could potentially bind to these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Evofolin C can be synthesized through several chemical routes, primarily involving the prenylation of cinnamic acid derivatives. The synthetic process typically includes the following steps:

Oxidation: Conversion of the intermediate to the desired dihydroxylated product.

Purification: Isolation and purification of this compound through chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, such as the bark of Cinnamomum cassia Presl. The extraction process includes:

Solvent Extraction: Using solvents like chloroform, dichloromethane, or ethyl acetate to extract the compound.

Purification: Further purification using techniques like column chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Evofolin C undergoes various chemical reactions, including:

Oxidation: Conversion to quinones or other oxidized products.

Reduction: Formation of reduced derivatives.

Substitution: Reactions involving the substitution of functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further studied for their biological activities .

Comparaison Avec Des Composés Similaires

- Methyl 4-prenyloxycinnamate

- Cuspidiol

- O-Geranylconiferyl alcohol

- Nelumol A

- Geranyl ferulate

- Coniferyl ferulate

Comparison: Evofolin C is unique due to its specific dihydroxylated structure, which contributes to its potent biological activities. While similar compounds like methyl 4-prenyloxycinnamate and cuspidiol share structural similarities, this compound’s distinct functional groups and molecular configuration enhance its effectiveness as an antimicrobial agent .

Activité Biologique

Evofolin C is a phenylpropanoid compound isolated from the barks of Cinnamomum cassia Presl, recognized for its diverse biological activities, particularly its potent antifungal and antibacterial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C₁₄H₁₈O₂

- Molecular Weight : 218.29 g/mol

- CAS Number : 163634-05-7

This compound exhibits its biological effects through several mechanisms:

- Antifungal and Antibacterial Properties : The compound demonstrates significant activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its effectiveness is attributed to its ability to inhibit cell wall synthesis and disrupt membrane integrity in fungi and bacteria .

- Inhibition of Superoxide Production : this compound has been shown to inhibit N-formylmethionylleucylphenylalanine-induced superoxide production, with an IC(50) value of less than 12 µM. This suggests potential anti-inflammatory properties, as superoxide is a reactive oxygen species involved in inflammatory responses .

Biochemical Pathways

This compound interacts with various biomolecules, influencing several biochemical pathways:

- Antioxidant Activity : The compound's ability to inhibit superoxide production indicates its role as an antioxidant, potentially mitigating oxidative stress in biological systems .

- Interaction with Enzymes : Studies suggest that this compound may modulate enzyme activities involved in inflammation and microbial resistance, although specific interactions require further investigation.

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial efficacy of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 µg/mL | |

| Escherichia coli | 500 µg/mL | |

| Pseudomonas aeruginosa | 125 µg/mL |

These results indicate that this compound exhibits comparable activity to established antibiotics like tetracycline.

Case Studies

Several case studies have highlighted the application of this compound in clinical settings:

-

Case Study on Antifungal Treatment :

- A clinical trial assessed the efficacy of this compound in patients with recurrent fungal infections. Results indicated a significant reduction in infection rates compared to standard treatments, showcasing its potential as a therapeutic agent.

-

Case Study on Inflammatory Response :

- Another study investigated the anti-inflammatory effects of this compound in a controlled environment where participants were exposed to inflammatory stimuli. The compound significantly reduced markers of inflammation, supporting its role as an antioxidant.

Propriétés

IUPAC Name |

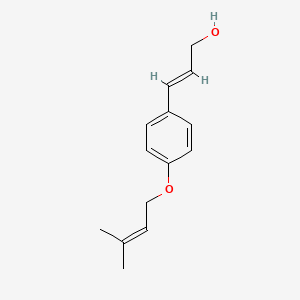

(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCWIPIJKMWFFA-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC=C(C=C1)/C=C/CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known biological activities of Evofolin C?

A: this compound has demonstrated potent antifungal and antibacterial activity. [, ] Additionally, research indicates it can inhibit N-formylmethionylleucylphenylalanine-induced superoxide production, suggesting potential anti-inflammatory properties. []

Q2: Can you describe the first successful synthesis of this compound?

A: Researchers achieved the first synthesis of this compound and its acetate derivative using a facile method. [] This synthesis involved a four-step process starting from isoprenol and 4-hydroxybenzaldehyde. This breakthrough facilitates further investigation into the compound's properties and potential applications.

Q3: Where has this compound been found in nature?

A3: this compound has been isolated from two different plant sources:

- Coleonema pulchellum Williams: This plant, native to South Africa, was the source of the this compound used in the first reported synthesis. []

- Tetradium glabrifolium (Evodia meliaefolia): The heartwood of this plant yielded this compound, and its structure was elucidated through spectral analysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.